Trimethoprim-PEG-amine (trifluoroacetate salt)
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Overview
Description
Trimethoprim is an antibiotic that inhibits dihydrofolate reductase (DHFR) and shows selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Commonly used in combination with sulfamethoxazole to minimize acquired resistance, trimethoprim has long been used against urinary tract infections. Trimethoprim-PEG-amine is a conjugated form of trimethoprim linked with polyethylene glycol (PEG) amine. The addition of PEG to drugs can provide greater solubility, longer duration of exposure, and the potential to overcome resistance associated with the drug.
Scientific Research Applications
Antibacterial Properties and Synergistic Action with Sulphonamides Trimethoprim, a significant component of Trimethoprim-PEG-amine (trifluoroacetate salt), shows potent antibacterial properties, particularly when combined with sulphonamides. This synergistic action enhances its effectiveness against a wide range of bacteria, making it a key subject of study in the field of infectious diseases and antibiotic resistance (Darrell, Garrod, & Waterworth, 1968).
Improving Solubility and Drug Delivery Studies have focused on improving the solubility and delivery of Trimethoprim by forming novel salts, such as those with amino acids. These efforts aim to enhance the drug’s bioavailability, a crucial aspect in the development of more effective therapeutic agents (Elshaer, Hanson, Worthington, Lambert, & Mohammed, 2012).
Molecular Structure and Interaction Analysis Research on the molecular structure of Trimethoprim-PEG-amine (trifluoroacetate salt) reveals insights into its hydrogen-bonding patterns and interaction with other molecules. Understanding these interactions is vital for drug design and the development of more effective pharmaceutical compounds (Francis, Muthiah, Bocelli, & Righi, 2002).
Metabolic Cascade Effects in Bacterial Cells The action of Trimethoprim extends beyond its primary target, affecting other critical enzymes in bacterial metabolism. Such findings are crucial for understanding the comprehensive impact of this drug on bacterial cells and for developing strategies to counteract resistance (Kwon, Lu, Melamud, Khanam, Bognar, & Rabinowitz, 2008).
Applications in Nanotechnology and Targeted Drug Delivery Research on poly(ethylene glycol) silane, related to PEG in Trimethoprim-PEG-amine, demonstrates its utility in biomedical applications like magnetic resonance imaging (MRI) and controlled drug delivery. This highlights the versatility of PEG-based compounds in various medical fields (Kohler, Fryxell, & Zhang, 2004).
Properties
Molecular Formula |
C23H36N6O7 · 3CF3COOH |
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Molecular Weight |
850.6 |
InChI |
InChI=1S/C23H36N6O7.3C2HF3O2/c1-31-18-12-16(11-17-14-20(25)29-23(26)28-17)13-19(32-2)22(18)36-15-21(30)27-4-6-34-8-10-35-9-7-33-5-3-24;3*3-2(4,5)1(6)7/h12-14H,3-11,15,24H2,1-2H3,(H,27,30)(H4,25,26,28,29);3*(H,6,7) |
InChI Key |
MVIXUVNYEFTCGL-UHFFFAOYSA-N |
SMILES |
COC1=C(OCC(NCCOCCOCCOCCN)=O)C(OC)=CC(CC2=CC(N)=NC(N)=N2)=C1.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |
Synonyms |
N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-(4-((2,6-diaminopyrimidin-4-yl)methyl)-2,6-dimethoxyphenoxy)acetamide tris(2,2,2-trifluoroacetate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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